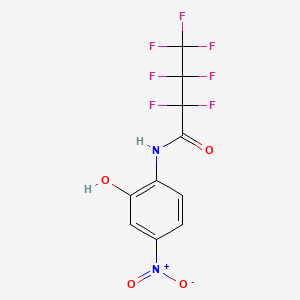
2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin is a complex organic compound derived from diosmin, a flavonoid glycoside found primarily in citrus fruits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin typically involves the acetylation of diosmin. The process begins with the extraction of diosmin from natural sources, followed by its purification. The purified diosmin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves large-scale extraction and purification of diosmin, followed by its acetylation in batch or continuous reactors. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as chronic venous insufficiency and hemorrhoids.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Vascular Effects: Strengthening blood vessel walls and improving blood flow.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diosmin: The parent compound, known for its vascular protective effects.
Hesperidin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Rutin: A flavonoid with comparable biological activities.
Uniqueness
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin is unique due to its multiple acetyl groups, which enhance its lipophilicity and potentially improve its bioavailability and therapeutic efficacy compared to its parent compound and other similar flavonoids.
Propriétés
Formule moléculaire |
C42H46O22 |
|---|---|
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5S,6S)-3,4,5-triacetyloxy-6-[2-(3-acetyloxy-4-methoxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C42H46O22/c1-17-35(56-19(3)44)37(58-21(5)46)39(60-23(7)48)41(54-17)53-16-33-36(57-20(4)45)38(59-22(6)47)40(61-24(8)49)42(64-33)62-26-13-27(50)34-28(51)15-30(63-32(34)14-26)25-10-11-29(52-9)31(12-25)55-18(2)43/h10-15,17,33,35-42,50H,16H2,1-9H3/t17-,33?,35+,36+,37+,38?,39+,40-,41+,42+/m0/s1 |
Clé InChI |
AHLLVTNGGBIOSS-YNKIJSDASA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)





![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)




![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)


